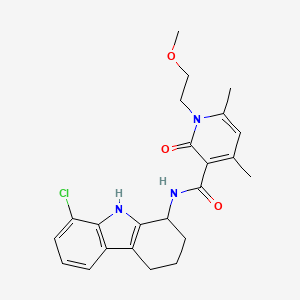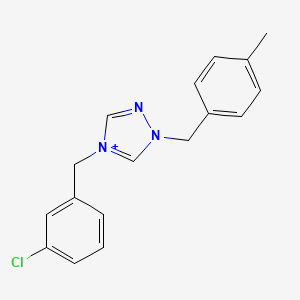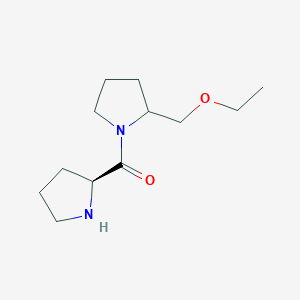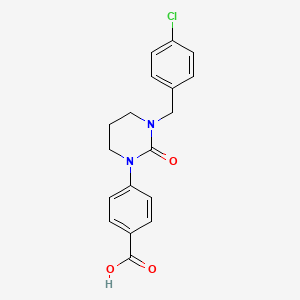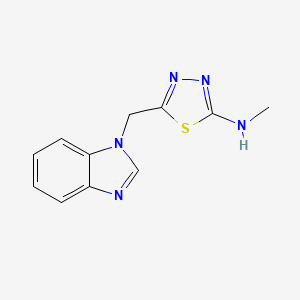
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a benzimidazole moiety linked to a thiadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of benzimidazole derivatives with thiadiazole precursors. One common method includes the condensation of 1H-benzimidazole-1-carboxaldehyde with N-methylthiosemicarbazide under acidic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The benzimidazole and thiadiazole rings can undergo nucleophilic substitution reactions, particularly at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated derivatives.
Aplicaciones Científicas De Investigación
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of novel materials with unique electronic properties.
Mecanismo De Acción
The mechanism of action of 5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes critical for cell wall synthesis . In anticancer research, it may interfere with cellular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole derivatives: Such as omeprazole and thiabendazole, which also exhibit antimicrobial and anticancer properties.
Thiadiazole derivatives: Such as acetazolamide and methazolamide, known for their diuretic and anticonvulsant activities.
Uniqueness
5-(1H-benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its dual functionality, combining the properties of both benzimidazole and thiadiazole rings. This dual functionality enhances its potential for diverse applications, making it a versatile compound in scientific research.
Propiedades
Fórmula molecular |
C11H11N5S |
|---|---|
Peso molecular |
245.31 g/mol |
Nombre IUPAC |
5-(benzimidazol-1-ylmethyl)-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H11N5S/c1-12-11-15-14-10(17-11)6-16-7-13-8-4-2-3-5-9(8)16/h2-5,7H,6H2,1H3,(H,12,15) |
Clave InChI |
UVSCPTHWHDNIQM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=NN=C(S1)CN2C=NC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(3,4-Dimethylbenzyl)-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366809.png)
methanol](/img/structure/B13366824.png)
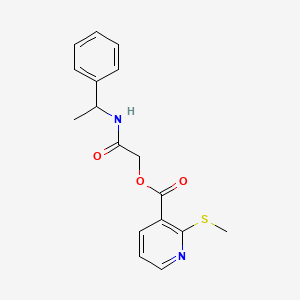
![3-[6-(4-Bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366836.png)
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-[2-(3,4,5-trimethoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366840.png)
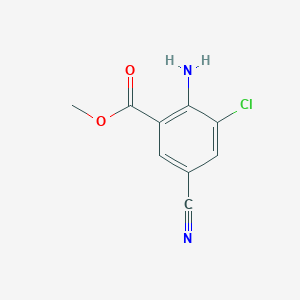


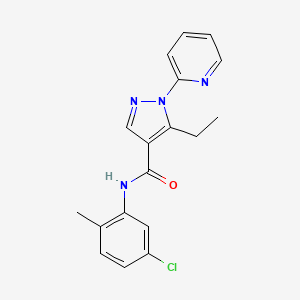
![4-methoxy-N-methyl-3-[(1H-tetrazol-1-ylacetyl)amino]benzamide](/img/structure/B13366859.png)
